4,4-Dipropylheptane

Description

BenchChem offers high-quality 4,4-Dipropylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dipropylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H28 |

|---|---|

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4,4-dipropylheptane |

InChI |

InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3 |

InChI Key |

ULEPZYFBCDJENO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CCC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 4,4-Dipropylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylheptane is a branched alkane with the chemical formula C13H28.[1][2] It is a colorless liquid at room temperature.[1] This document provides a comprehensive overview of the known physicochemical properties of 4,4-Dipropylheptane, presenting available data in a structured format. It also outlines general experimental protocols relevant to the determination of these properties, catering to the technical needs of researchers in chemistry and material science. Due to its structural characteristics as a highly branched alkane, 4,4-Dipropylheptane can serve as a model compound in studies related to fuel properties, lubrication, and the volumetric behavior of hydrocarbon mixtures.[1][3]

Core Physicochemical Data

The quantitative physicochemical data for 4,4-Dipropylheptane are summarized in the table below. It is important to note that some of the experimental data, particularly the melting point, are sourced from literature dating back to the mid-20th century. While these values are cataloged in modern chemical databases, the original detailed experimental procedures from these specific historical sources were not accessible for this review.

| Property | Value | Units | Reference/Source |

| Molecular Formula | C13H28 | - | [1][2] |

| Molecular Weight | 184.36 | g/mol | [1][2][4][5] |

| Boiling Point | 222.6 | °C | [1] |

| Melting Point | -26.15 to -26.45 | °C | [2][5] |

| Density | 0.755 | g/cm³ | [1] |

| Refractive Index | 1.423 | - | [1] |

| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |

| Flash Point | 84.4 | °C | [1] |

| Solubility in Water | Insoluble (predicted) | - | [6] |

| LogP (Octanol-Water) | 5.173 (calculated) | - | [5] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 4,4-Dipropylheptane, this is typically determined by distillation or the Thiele tube method.[5][7][8]

-

Distillation Method: A simple distillation apparatus is set up with the liquid sample in a distilling flask.[5] The liquid is heated, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The constant temperature observed during the distillation of a pure compound is recorded as its boiling point.[7][8]

-

Thiele Tube Method: This micro-method involves placing a small amount of the sample in a small test tube, which is attached to a thermometer. A capillary tube, sealed at one end, is placed open-end-down into the sample. The apparatus is heated in an oil bath within a Thiele tube, which ensures uniform heating. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Melting Point Determination

For low-melting-point solids, the capillary melting point method is standard.[9]

-

Capillary Method: A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube. This tube is attached to a thermometer and heated in a controlled manner, often in an oil bath or a metal block apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[9] For a pure compound, this range is typically narrow.[9]

Density Measurement

The density of a liquid is its mass per unit volume. Common methods for its determination include the use of a pycnometer or a hydrometer.

-

Pycnometer Method: A pycnometer is a flask with a precisely known volume. Its mass is measured when empty, then when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[10][11] This method is quick but generally less precise than the pycnometer method.[10]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[1][4] A few drops of the sample are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted to bring a dividing line between light and dark fields into view through an eyepiece. The refractive index is then read directly from a calibrated scale.[1][12] The measurement is temperature-dependent and is typically reported at a standard temperature, such as 20°C.[12]

Solubility Determination

Solubility is assessed by mixing the compound with a solvent and observing the resulting mixture.

-

Qualitative Assessment: For a nonpolar compound like 4,4-Dipropylheptane, its solubility in various solvents can be predicted by the "like dissolves like" principle.[13] It is expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and insoluble in polar solvents like water.[6][14] Experimental verification involves adding a small amount of the compound to a test tube containing the solvent, shaking the mixture, and visually inspecting for the formation of a single homogeneous phase (soluble) or the persistence of separate layers or cloudiness (insoluble).[2][13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid organic compound such as 4,4-Dipropylheptane.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. All About Melting Points of the Alkanes [unacademy.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vernier.com [vernier.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. chem.ws [chem.ws]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Dipropylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformational dynamics, and physicochemical properties of 4,4-dipropylheptane. A symmetrically branched alkane, 4,4-dipropylheptane serves as a model compound for understanding the influence of steric hindrance on molecular conformation and properties. This document details its structural characteristics, summarizes its key physical and spectroscopic data, and outlines a plausible experimental protocol for its synthesis. The conformational landscape is explored through a discussion of its rotational dynamics, supported by references to computational and experimental studies.

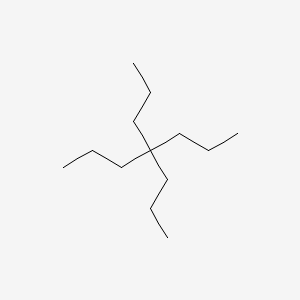

Molecular Structure and Identification

4,4-Dipropylheptane, also known as tetrapropylmethane, is a saturated acyclic hydrocarbon. Its structure is characterized by a central quaternary carbon atom bonded to four propyl groups. This high degree of branching imparts specific physical and chemical properties to the molecule.

The fundamental identifiers and structural details of 4,4-dipropylheptane are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4,4-Dipropylheptane[1] |

| Synonyms | Tetrapropylmethane, Heptane, 4,4-dipropyl-[2] |

| CAS Number | 17312-72-0[3] |

| Molecular Formula | C₁₃H₂₈[3] |

| Molecular Weight | 184.36 g/mol [3] |

| SMILES | CCCC(CCC)(CCC)CCC[4] |

| InChIKey | ULEPZYFBCDJENO-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Data

The physical properties of 4,4-dipropylheptane are influenced by its highly branched and symmetrical structure. The quantitative data available for this compound are presented in the following tables.

Table 2.1: Physical Properties of 4,4-Dipropylheptane

| Property | Value | Unit |

| Boiling Point | 222.6 | °C at 760 mmHg[2] |

| Density | 0.755 | g/cm³[2] |

| Refractive Index | 1.423 | -[2] |

| Flash Point | 84.4 | °C[2] |

| Vapor Pressure | 0.15 | mmHg at 25°C[2] |

Table 2.2: Spectroscopic Data for 4,4-Dipropylheptane

| Spectroscopic Technique | Key Data Points |

| ¹³C NMR | Data available on PubChem[4] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 57; 2nd Highest: 85; 3rd Highest: 71[4] |

| Infrared (IR) Spectroscopy | Vapor phase spectrum available on PubChem and NIST WebBook[4][5] |

Conformational Analysis

The conformational landscape of 4,4-dipropylheptane is dominated by the significant steric hindrance around the central quaternary carbon. The four propyl chains create a crowded environment, restricting free rotation around the C-C bonds and influencing the molecule's preferred spatial arrangement.

A key study by Grilli et al. investigated the conformational stereodynamics of tetraethylmethane and analogous compounds, including tetrapropylmethane (4,4-dipropylheptane).[1][6] Their work, utilizing variable-temperature NMR spectroscopy and ab initio calculations, provides insight into the dynamic behavior of such sterically congested molecules. For tetrapropylmethane, a temperature-dependent NMR spectrum was observed, though the low-temperature limit spectrum could not be reached.[1][6] This suggests that even at low temperatures, conformational exchange processes are relatively fast on the NMR timescale.

The study proposed that for analogous compounds, two main types of conformations are populated: a time-averaged D₂d conformation and an S₄ conformation.[1][6] It is plausible that 4,4-dipropylheptane also adopts similar conformations. The high degree of branching would lead to significant van der Waals repulsive interactions, favoring conformations that minimize these steric clashes.

Experimental Protocols

Synthesis of 4,4-Dipropylheptane via Grignard Reaction

A plausible and efficient method for the synthesis of the tertiary alkane 4,4-dipropylheptane is the Grignard reaction. This involves the reaction of 4-heptanone (B92745) with propylmagnesium bromide. The subsequent dehydration of the resulting tertiary alcohol yields the target alkane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

4-Heptanone

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction and distillation

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the flask.

-

If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with 4-Heptanone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 4-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Formation of 4-Propylheptan-4-ol:

-

Pour the reaction mixture slowly onto crushed ice and acidify with dilute sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude 4-propylheptan-4-ol.

-

-

Dehydration to 4,4-Dipropylheptane:

-

The crude alcohol can be dehydrated by heating with a strong acid such as sulfuric acid or by passing its vapors over heated alumina. A more controlled method involves the use of a reagent like phosphorus oxychloride in pyridine.

-

-

Purification:

-

The final product, 4,4-dipropylheptane, can be purified by fractional distillation.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent such as CDCl₃. The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Mass Spectrometry (MS): The mass spectrum can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization. The fragmentation pattern of alkanes is typically characterized by the loss of alkyl fragments. For 4,4-dipropylheptane, the loss of propyl (C₃H₇, 43 Da) and ethyl (C₂H₅, 29 Da) fragments from the parent ion would be expected, leading to prominent peaks at m/z values corresponding to these losses.

-

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes.

Conclusion

4,4-Dipropylheptane is a highly branched alkane whose structure and conformation are dictated by significant steric interactions. Its physicochemical and spectroscopic properties are consistent with a symmetrically substituted, non-polar hydrocarbon. The synthesis of this molecule can be achieved through a standard Grignard reaction, providing a practical route for obtaining this compound for further study. The conformational dynamics, while not fully resolved at low temperatures by NMR, are understood to favor staggered arrangements that minimize steric strain. This technical guide provides a foundational understanding of 4,4-dipropylheptane for its application in chemical research and as a model for studying the behavior of highly branched alkanes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cas 17312-72-0,4,4-DIPROPYLHEPTANE | lookchem [lookchem.com]

- 3. 4,4-Dipropylheptane [webbook.nist.gov]

- 4. 4,4-Dipropylheptane | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-Dipropylheptane [webbook.nist.gov]

- 6. Conformational studies by dynamic NMR. 91. Conformational stereodynamics of tetraethylmethane and analogous C(CH2X)4 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

"thermodynamic properties of highly branched alkanes"

An in-depth guide to the thermodynamic properties of highly branched alkanes, designed for researchers, scientists, and professionals in drug development. This document delves into the core thermodynamic principles governing these molecules, presents quantitative data, outlines experimental methodologies, and visualizes key relationships and workflows.

Alkanes are saturated hydrocarbons with the general formula C_n H_{2n+2} and can exist as linear (straight-chain) or branched isomers.[1][2] Highly branched alkanes, characterized by numerous side chains attached to the main carbon backbone, exhibit unique physical and chemical properties compared to their linear counterparts.[3] These differences, driven by molecular structure, profoundly impact their thermodynamic stability and intermolecular interactions. Understanding these thermodynamic properties is crucial in fields ranging from petroleum engineering, where they influence octane (B31449) ratings, to medicinal chemistry, where molecular shape and stability are key to drug design and efficacy. This guide provides a technical overview of the key thermodynamic properties of highly branched alkanes, including enthalpy, entropy, heat capacity, and Gibbs free energy.

Core Thermodynamic Properties

The degree of branching in an alkane's structure has a systematic effect on its thermodynamic properties. Generally, branching increases the thermodynamic stability of an alkane isomer.

Enthalpy of Formation (ΔH°_f)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, a more negative ΔH°_f indicates greater thermodynamic stability. Experimental data consistently shows that for a set of alkane isomers, branched structures are more stable than their linear counterparts.[4] For example, a branched alkane might have a standard heat of formation of -36 kcal/mol, while its unbranched isomer has a value of -30 kcal/mol.[5] This increased stability is a subject of ongoing discussion, with contributing factors believed to include electron correlation, hyperconjugation, and the destabilization of linear alkanes by steric repulsion.[4]

The heat of combustion (ΔH°_c), the heat released during complete combustion, is directly related to stability. More stable isomers, like branched alkanes, have a lower (less negative) heat of combustion because they start from a lower energy state.[4]

Table 1: Standard Enthalpy of Formation and Combustion for Octane Isomers (C₈H₁₈) at 298.15 K

| Isomer | Structure | ΔH°_f (kJ/mol) | ΔH°_c (kJ/mol) |

|---|---|---|---|

| n-Octane | Linear | -208.4 | -5470.3 |

| 2-Methylheptane | Singly Branched | -212.8 | -5465.9 |

| 3-Methylheptane | Singly Branched | -211.7 | -5467.0 |

| 2,2-Dimethylhexane | Doubly Branched | -224.1 | -5454.6 |

| 2,3,4-Trimethylpentane | Highly Branched | -225.9 | -5452.8 |

| 2,2,3,3-Tetramethylbutane | Highly Branched | -239.9 | -5438.8 |

(Data compiled from various sources for illustrative purposes)

Standard Molar Entropy (S°) and Heat Capacity (C_p)

Entropy is a measure of the molecular disorder or randomness. For alkane isomers, linear molecules typically have higher standard molar entropies than their branched counterparts. This is because the linear structure allows for a greater number of possible conformations (rotational freedom), leading to higher disorder. Branching restricts this conformational freedom, resulting in a more ordered system and lower entropy.[6]

Heat capacity, the amount of heat required to raise the temperature of a substance by one degree, is also influenced by molecular structure. The relationship is complex, but data can be determined experimentally or estimated using models.[7]

Table 2: Standard Molar Entropy and Heat Capacity for Octane Isomers (C₈H₁₈) at 298.15 K

| Isomer | Structure | S° (J/mol·K) | C_p (J/mol·K) |

|---|---|---|---|

| n-Octane | Linear | 466.7 | 188.7 |

| 2-Methylheptane | Singly Branched | 455.1 | 186.2 |

| 2,2-Dimethylhexane | Doubly Branched | 430.3 | 187.9 |

| 2,3,4-Trimethylpentane | Highly Branched | 422.3 | 189.5 |

| 2,2,3,3-Tetramethylbutane | Highly Branched | 398.2 | 195.9 |

(Data compiled from various sources for illustrative purposes)

Gibbs Free Energy of Formation (ΔG°_f)

Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a formation reaction at constant temperature and pressure (ΔG° = ΔH° - TΔS°).[8][9] A more negative ΔG°_f indicates a greater thermodynamic favorability of formation.[10] Because the enthalpy term (stability) is the dominant factor, the trend for ΔG°_f generally follows that of ΔH°_f, with highly branched alkanes being the most thermodynamically favored isomers.

Experimental and Computational Methodologies

The determination of these thermodynamic properties relies on a combination of experimental techniques and computational models.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation for organic compounds like alkanes.[11] The substance is completely burned in a constant-volume container (a "bomb calorimeter"), and the heat released is measured.

Detailed Methodology:

-

Sample Preparation: A precise mass of the pure alkane sample (typically 0.5-1.0 g) is weighed and placed in a sample holder (e.g., a platinum crucible) inside the bomb calorimeter.

-

Bomb Assembly: A small amount of water is added to the bottom of the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state. The sample is connected to an ignition wire (e.g., iron or nickel-chromium).

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The maximum temperature (T_final) is used to determine the temperature change (ΔT).

-

Calculation of Heat of Combustion (q_rxn):

-

The total heat absorbed by the calorimeter and its contents (q_cal) is calculated using the equation: q_cal = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system.

-

The heat of reaction is the negative of the heat absorbed by the calorimeter: q_rxn = -q_cal.

-

-

Corrections: Corrections are applied for the heat released by the combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Standard Enthalpy of Combustion (ΔH°_c): The molar enthalpy of combustion is calculated by dividing the corrected q_rxn by the number of moles of the alkane sample.

-

Calculation of Enthalpy of Formation (ΔH°f): Hess's Law is applied using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O) and the experimentally determined ΔH°_c. For an alkane C_n H{2n+2}: ΔH°_f (alkane) = [n * ΔH°_f (CO₂) + (n+1) * ΔH°_f (H₂O)] - ΔH°_c (alkane)

Other Methodologies

-

Entropy Determination: Standard entropies are often determined using a combination of techniques. Low-temperature heat capacity measurements (calorimetry) from near absolute zero are used to calculate the entropy up to a certain temperature. For the gas phase, statistical mechanics, using molecular parameters obtained from spectroscopic methods (like IR and Raman spectroscopy), provides a highly accurate way to calculate entropy.[6]

-

Computational Models: Group additivity methods, pioneered by Benson, are widely used to estimate thermodynamic properties.[12][13] These methods assign values to specific chemical groups (e.g., -CH₃, -CH₂-, >CH-), which are summed to predict the properties of a larger molecule. More advanced computational chemistry methods can also provide accurate predictions.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex relationships between structure and properties, as well as experimental workflows.

Caption: Experimental workflow for determining the standard enthalpy of formation (ΔH°f) using bomb calorimetry.

Caption: Logical relationships between increased branching and key thermodynamic and physical properties of alkanes.

References

- 1. chemistrynotes.com [chemistrynotes.com]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Solved The standard heat of formation of a branched alkane | Chegg.com [chegg.com]

- 6. A Universal Descriptor for the Entropy of Adsorbed Molecules in Confined Spaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Khan Academy [khanacademy.org]

- 10. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. srd.nist.gov [srd.nist.gov]

- 13. srd.nist.gov [srd.nist.gov]

The Synthesis and Discovery of Quaternary Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary alkanes, hydrocarbons featuring a carbon atom bonded to four other carbon atoms, represent a significant structural motif in organic chemistry and drug discovery. Their unique steric and electronic properties can impart profound effects on the biological activity and pharmacokinetic profiles of molecules.[1] The construction of these sterically congested centers, however, presents a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the synthesis of quaternary alkanes and details on their discovery in natural sources. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

The presence of a quaternary carbon center can enhance the three-dimensionality of a molecule, a desirable trait in modern drug design for improving target engagement and selectivity.[1] Many natural products possessing significant biological activities feature this structural unit.[2] Despite their prevalence and importance, the synthesis of molecules containing quaternary carbons has historically been a challenging endeavor, often requiring multi-step sequences and specialized reagents.[3] However, recent advancements in catalysis and synthetic methodology have opened new avenues for the efficient and stereoselective construction of these complex architectures.

This guide will delve into the core strategies for synthesizing quaternary alkanes, including cross-coupling reactions, carbon-hydrogen (C-H) activation/insertion, conjugate addition, and rearrangement reactions. We will present detailed experimental protocols for key transformations, summarize quantitative data to allow for easy comparison of different methods, and provide visual representations of synthetic workflows and logical relationships.

Discovery of Quaternary Alkanes in Geological Sources

Branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) have been identified in a variety of modern and ancient geological samples, suggesting a biological origin.[4][5] These discoveries have expanded our understanding of the diversity of natural products and provided new molecular targets for total synthesis.

Isolation and Characterization Workflow

The discovery and structural elucidation of these unique hydrocarbons from complex geological matrices follow a meticulous workflow.

Experimental Protocol: Isolation of BAQCs from Sediments

This protocol is a generalized procedure based on methodologies reported for the analysis of geological samples.[4][6]

1. Extraction:

-

A dried and powdered sediment sample is subjected to Soxhlet extraction for 72 hours using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 7.5:1 v/v).[4][6]

-

The resulting total lipid extract is concentrated under reduced pressure.

2. Separation:

-

The crude extract is fractionated by column chromatography on silica (B1680970) gel.

-

A hydrocarbon fraction is obtained by eluting with a non-polar solvent such as n-hexane.[6]

3. Removal of Linear Alkanes:

-

To enrich the branched and cyclic alkanes, the hydrocarbon fraction is treated with a US-Y zeolite.[4] The linear alkanes are selectively adsorbed into the zeolite pores and are thus removed.

4. Analysis:

-

The resulting branched and cyclic hydrocarbon fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the BAQCs based on their mass spectral fragmentation patterns.[4][6]

-

For further structural confirmation, matrix isolation-Fourier transform infrared (FTIR) spectroscopy can be employed.[4]

5. Structural Verification:

-

The proposed structures of novel BAQCs are often confirmed by the total synthesis of the suspected molecule and comparison of its GC-MS data with that of the natural isolate.[7]

Synthetic Strategies for Quaternary Alkanes

The construction of all-carbon quaternary centers is a central theme in modern organic synthesis. Several powerful strategies have emerged, each with its own set of advantages and limitations.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. Recent advancements have enabled the coupling of sterically hindered partners to forge quaternary centers.

A notable development is the iron-catalyzed cross-electrophile coupling of tertiary alkyl halides with primary alkyl electrophiles.[8][9][10] This method avoids the use of pre-formed organometallic reagents and proceeds via a biomimetic SH2 mechanism.[8][9][10]

Table 1: Substrate Scope for Iron-Catalyzed Reductive Cross-Coupling

| Tertiary Halide | Allyl Halide | Product | Yield (%) | Reference |

| 1-bromo-1-methylcyclohexane | allyl bromide | 1-allyl-1-methylcyclohexane | 85 | [11] |

| 1-bromo-1-phenylcyclopentane | cinnamyl bromide | 1-cinnamyl-1-phenylcyclopentane | 72 | [11] |

| tert-butyl bromide | allyl bromide | 2,2-dimethyl-4-pentene | 90 | [8] |

| 1-bromoadamantane | methallyl chloride | 1-(2-methylallyl)adamantane | 66 | [8] |

Note: Yields are isolated yields.

The following is a general procedure adapted from the literature.[11]

Materials:

-

Tertiary alkyl halide (1.0 equiv)

-

Allyl halide (1.5 equiv)

-

Fe(BF-Phos)Cl₂ (5 mol%)

-

Zinc powder (2.0 equiv)

-

Tetramethylethylenediamine (TMEDA) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Fe(BF-Phos)Cl₂ (5 mol%), zinc powder (2.0 equiv), and anhydrous THF.

-

Add the tertiary alkyl halide (1.0 equiv), allyl halide (1.5 equiv), and TMEDA (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature (23-26 °C) for 4 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Carbon-Hydrogen (C-H) Activation and Insertion

The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to complex molecules. Rhodium-catalyzed carbene insertion into C-H bonds is a powerful tool for creating quaternary centers.

Chiral rhodium catalysts can mediate the enantioselective insertion of carbenes into C-H bonds, providing access to chiral quaternary alkanes.[3][12]

Table 2: Rhodium-Catalyzed Asymmetric C-H Insertion

| Substrate | Diazo Compound | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Indane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-DOSP)₄ | 1-(1-ethoxycarbonyl-1-phenylmethyl)indane | 85 | 98 | [3] |

| Tetrahydrofuran | Methyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | 2-(1-methoxycarbonyl-1-phenylmethyl)tetrahydrofuran | 78 | 94 | [3] |

| Cyclohexane | Ethyl 2-diazo-2-cyanoacetate | Rh₂(S-BTPCP)₄ | Ethyl 2-cyclohexyl-2-cyanoacetate | 65 | 90 | [3] |

Note: ee = enantiomeric excess.

This protocol is based on a reported Rh(III)-catalyzed reaction to form heterocycles with a quaternary carbon.[2][13]

Materials:

-

Heterocyclic substrate (e.g., N-phenyl-1,2,3,4-tetrahydroisoquinoline) (1.0 equiv)

-

Propargyl alcohol (1.2 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Dichloroethane (DCE)

Procedure:

-

To an oven-dried reaction tube, add the heterocyclic substrate, [RhCp*Cl₂]₂, and AgSbF₆.

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add the propargyl alcohol and anhydrous DCE via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely used method for the enantioselective construction of C-C bonds, including the formation of quaternary stereocenters.[1][14][15]

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates

| Ketone | Allylic Carbonate | Ligand | Product | Yield (%) | ee (%) | Reference |

| α-Tetralone | Allyl methyl carbonate | (R,R)-Trost Ligand | 2-allyl-2-methyl-α-tetralone | 95 | 92 | [14] |

| Cyclohexanone | Cinnamyl methyl carbonate | (S,S)-ANDEN-phenyl Trost Ligand | 2-cinnamyl-2-methylcyclohexanone | 88 | 95 | [15] |

| 2-Methylcyclopentanone | Allyl methyl carbonate | Chiral Phosphoramidite | 2-allyl-2-methylcyclopentanone | 91 | 97 | [16] |

Note: ee = enantiomeric excess.

This procedure is a general representation of the DAAA reaction.[15]

Materials:

-

Allyl enol carbonate substrate (1.0 equiv)

-

[Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

-

Chiral ligand (e.g., Trost ligand) (7.5 mol%)

-

Anhydrous and degassed solvent (e.g., THF or DME)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the allyl enol carbonate in the anhydrous solvent.

-

In a separate vial, prepare the catalyst solution by dissolving [Pd₂(dba)₃]·CHCl₃ and the chiral ligand in the same solvent.

-

Add the catalyst solution to the substrate solution.

-

Stir the reaction at the specified temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC).

-

Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The synthesis of quaternary alkanes has witnessed remarkable progress in recent years, driven by innovations in catalysis and the development of novel synthetic strategies. The methods highlighted in this guide, including cross-coupling, C-H activation, and asymmetric allylic alkylation, provide powerful tools for accessing these challenging yet valuable molecular architectures. The continued exploration of new catalytic systems, particularly those based on earth-abundant and non-toxic metals, will undoubtedly lead to even more efficient and sustainable methods for constructing quaternary carbon centers.[5] Furthermore, the ongoing discovery of novel BAQCs in natural sources will continue to inspire and challenge synthetic chemists, pushing the boundaries of what is possible in complex molecule synthesis and fueling the development of new therapeutics and materials.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Rhodium-Catalyzed [4 + 1] Cyclization via C-H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 7. Total synthesis and structural verification of some novel branched alkanes with quaternary carbons isolated from diverse geological sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.ucdavis.edu [chemistry.ucdavis.edu]

- 13. Rhodium-Catalyzed [4 + 1] Cyclization via C–H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Construction of Vicinal Tertiary and All-Carbon Quaternary Stereocenters via Ir-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation and Applications in Sequential Pd-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,4-Dipropylheptane

This technical guide provides a detailed overview of the chemical compound 4,4-Dipropylheptane, tailored for researchers, scientists, and professionals in drug development. The document collates essential identifiers, physicochemical properties, and available experimental data, presenting them in a clear and accessible format.

Chemical Identifiers and Nomenclature

4,4-Dipropylheptane is a branched alkane. Its unique molecular structure, featuring two propyl groups attached to the fourth carbon atom of a heptane (B126788) chain, gives it specific properties.[1] A comprehensive list of its identifiers is provided below to facilitate unambiguous reference in research and documentation.

| Identifier Type | Value |

| CAS Number | 17312-72-0[1][2][3][4][5] |

| IUPAC Name | 4,4-dipropylheptane[2][6] |

| Molecular Formula | C₁₃H₂₈[1][2][3][5][6] |

| Canonical SMILES | CCCC(CCC)(CCC)CCC[3][6] |

| InChI | InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3[2][6] |

| InChIKey | ULEPZYFBCDJENO-UHFFFAOYSA-N[2][3][6] |

| PubChem CID | 519401[6][7] |

| Nikkaji Number | J1.799.082I[6] |

| Wikidata | Q82914621[6][7] |

| MDL Number | MFCD00061021[5] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 4,4-Dipropylheptane. These values are critical for understanding its behavior in various experimental and industrial settings.

2.1. General Physical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 184.36 | g/mol | [1][5][6] |

| Boiling Point | 222.6 | °C at 760 mmHg | [1] |

| Density | 0.755 | g/cm³ | [1] |

| Flash Point | 84.4 | °C | [1] |

| Refractive Index | 1.423 | [1] | |

| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |

2.2. Computed Properties

These properties are computationally derived and provide further insight into the molecule's characteristics.

| Property | Value | Unit | Source |

| XLogP3-AA | 6.8 | [6] | |

| Hydrogen Bond Donor Count | 0 | [6] | |

| Hydrogen Bond Acceptor Count | 0 | [6] | |

| Rotatable Bond Count | 6 | [6] | |

| Exact Mass | 184.219100893 | Da | [6] |

| Monoisotopic Mass | 184.219100893 | Da | [6] |

| Topological Polar Surface Area | 0 | Ų | [6] |

| Heavy Atom Count | 13 | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 4,4-Dipropylheptane are not extensively available in peer-reviewed literature, which is common for a compound of this nature. However, the properties listed above are typically determined using standard analytical methods as described below.

3.1. General Method for Boiling Point Determination

The boiling point of a liquid is determined by heating the liquid and observing the temperature at which it is in equilibrium with its vapor at a given pressure. A common laboratory method involves using a distillation apparatus. The liquid is heated in a flask, and the temperature of the vapor that distills is measured with a calibrated thermometer. The atmospheric pressure is also recorded, and if necessary, a correction is applied to determine the normal boiling point at standard pressure (760 mmHg).

3.2. General Method for Density Measurement

The density of a liquid can be measured using various techniques. A common and accurate method involves the use of a pycnometer, which is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is made is crucial and should always be recorded.

3.3. General Method for Refractive Index Measurement

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. This angle is then used to calculate the refractive index. The temperature of the sample must be carefully controlled and reported.

Logical Relationships of Chemical Identifiers

The various identifiers for a chemical substance are interconnected, providing a hierarchical and cross-referenced system for its unique identification. The following diagram illustrates these relationships for 4,4-Dipropylheptane.

Caption: Interconnectivity of chemical identifiers for 4,4-Dipropylheptane.

References

- 1. Cas 17312-72-0,4,4-DIPROPYLHEPTANE | lookchem [lookchem.com]

- 2. 4,4-Dipropylheptane [webbook.nist.gov]

- 3. 4,4-dipropylheptane [stenutz.eu]

- 4. 4,4-Dipropylheptane [webbook.nist.gov]

- 5. 4,4-DIPROPYLHEPTANE | 17312-72-0 [chemicalbook.com]

- 6. 4,4-Dipropylheptane | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-dipropylheptane - Wikidata [wikidata.org]

A Technical Guide to the Solubility of 4,4-Dipropylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4-Dipropylheptane

4,4-Dipropylheptane (C13H28) is a non-polar hydrocarbon.[1][2][3] Its structure, consisting solely of carbon and hydrogen atoms with single bonds, results in weak van der Waals intermolecular forces.[4][5][6][7] Understanding its solubility is crucial for applications in chemical research, such as studies on the volumetric behavior of binary liquid mixtures.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility for non-ionic compounds like 4,4-dipropylheptane.[8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a non-polar alkane, 4,4-dipropylheptane is expected to be readily soluble in non-polar organic solvents and insoluble in polar solvents like water.[4][5][6][7]

The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular attractions and forming new solute-solvent attractions. When an alkane dissolves in a non-polar organic solvent, the energy required to break the existing van der Waals forces is compensated by the formation of new van der Waals forces between the alkane and the solvent molecules.[4][5][7]

Table 1: Predicted Qualitative Solubility of 4,4-Dipropylheptane in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility of 4,4-Dipropylheptane | Rationale |

| Hexane | C6H14 | Non-polar | High | Both are non-polar alkanes, leading to favorable van der Waals interactions. |

| Toluene | C7H8 | Non-polar | High | Toluene is a non-polar aromatic hydrocarbon, making it a good solvent for alkanes. |

| Carbon Tetrachloride | CCl4 | Non-polar | High | A non-polar solvent capable of dissolving other non-polar compounds. |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Moderate to High | While it has a polar C-O bond, the large non-polar ethyl groups allow for dissolution of non-polar compounds. |

| Acetone | (CH3)2CO | Polar Aprotic | Low | The polarity of the carbonyl group makes it a poor solvent for non-polar alkanes. |

| Ethanol (B145695) | C2H5OH | Polar Protic | Low | The strong hydrogen bonding between ethanol molecules makes it energetically unfavorable to dissolve non-polar alkanes. |

| Methanol | CH3OH | Polar Protic | Very Low | Similar to ethanol, its high polarity and hydrogen bonding prevent the dissolution of alkanes. |

| Water | H2O | Polar Protic | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it an extremely poor solvent for non-polar alkanes.[4][5][6][7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute like 4,4-dipropylheptane in an organic solvent.

Materials and Equipment

-

4,4-Dipropylheptane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Vials with septa

Experimental Workflow

The general workflow for determining the solubility of 4,4-dipropylheptane is depicted in the following diagram.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4-dipropylheptane to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that the solution becomes saturated.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved 4,4-dipropylheptane settle.

-

To ensure complete separation of the excess solute, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a gas chromatograph equipped with a flame ionization detector (GC-FID). An appropriate GC column and temperature program should be used to achieve good separation and peak shape.

-

-

Quantification:

-

Prepare a series of standard solutions of 4,4-dipropylheptane in the same solvent with known concentrations.

-

Analyze these standards using the same GC-FID method to generate a calibration curve (peak area vs. concentration).

-

Determine the concentration of 4,4-dipropylheptane in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 4,4-dipropylheptane in the specific solvent at the given temperature.

-

Conclusion

While specific quantitative data on the solubility of 4,4-dipropylheptane in organic solvents is scarce, its chemical nature as a non-polar alkane provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology for researchers and scientists in the field. This information is fundamental for the effective use of 4,4-dipropylheptane in various research and development applications.

References

- 1. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-Dipropylheptane | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dipropylheptane [webbook.nist.gov]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 4,4-Dipropylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-dipropylheptane, with a specific focus on its vapor pressure and boiling point. This document details the experimental methodologies for the determination of these properties and explores the underlying molecular principles that govern them.

Physicochemical Properties of 4,4-Dipropylheptane

4,4-Dipropylheptane, a branched alkane with the molecular formula C13H28, is a colorless liquid at room temperature.[1] Its structure, featuring a heptane (B126788) backbone with two propyl groups attached to the fourth carbon, influences its physical properties.[1] Understanding these properties is crucial for its application in various fields, including its use as a reference compound in fuel and lubricant studies.[1]

Quantitative Data Summary

The key physicochemical data for 4,4-dipropylheptane are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Boiling Point | 222.6 | °C | at 760 mmHg[1] |

| Vapor Pressure | 0.15 | mmHg | at 25°C[1] |

| Molecular Weight | 184.36 | g/mol | |

| Density | 0.755 | g/cm³ | |

| Flash Point | 84.4 | °C | |

| Refractive Index | 1.423 |

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

Accurate determination of boiling point and vapor pressure is fundamental to characterizing a chemical substance. The following sections detail the standard experimental protocols for these measurements as they would be applied to 4,4-dipropylheptane.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For 4,4-dipropylheptane, two common methods for its determination are the Thiele tube method and the distillation method.

2.1.1. Thiele Tube Method

This method is a convenient way to determine the boiling point of a small sample of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil), and a heat source.

-

Procedure:

-

A small amount (approximately 0.5 mL) of 4,4-dipropylheptane is placed in the small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The thermometer and test tube assembly are placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2.1.2. Distillation Method

Distillation is a purification technique that can also be used to determine the boiling point of a liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of 4,4-dipropylheptane (typically >5 mL) and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor in equilibrium with the liquid.

-

The heating mantle is turned on to heat the liquid.

-

As the liquid boils, the vapor travels up into the condenser, where it is cooled and condenses back into a liquid.

-

The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state. For a non-volatile liquid like 4,4-dipropylheptane, specialized techniques are required for accurate measurement.

2.2.1. Static Apparatus Method

This method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.

-

Apparatus: A thermostatically controlled vacuum-tight vessel, a pressure transducer, and a temperature sensor.

-

Procedure:

-

A small, degassed sample of 4,4-dipropylheptane is introduced into the vessel.

-

The vessel is evacuated to remove any air.

-

The temperature of the vessel is precisely controlled and allowed to equilibrate.

-

The pressure inside the vessel, which is due to the vapor of the substance, is measured using a pressure transducer.

-

Measurements are typically taken at several different temperatures to establish the vapor pressure curve.

-

2.2.2. Gas Saturation Method

This dynamic method is suitable for substances with low vapor pressures.

-

Apparatus: A temperature-controlled saturator cell, a source of inert carrier gas (e.g., nitrogen), a flow meter, and a collection trap.

-

Procedure:

-

A stream of inert gas is passed through the 4,4-dipropylheptane sample in the saturator cell at a known and constant flow rate and temperature.

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by collecting it in a cold trap or on an adsorbent and then measuring its mass.

-

The vapor pressure is calculated from the mass of the condensed vapor and the total volume of the carrier gas that has passed through the saturator.

-

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principles governing the boiling point and vapor pressure of 4,4-dipropylheptane.

References

Technical Guide: Density and Viscosity of 4,4-Dipropylheptane at Varying Temperatures

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected density and viscosity of 4,4-dipropylheptane, a branched alkane with the molecular formula C13H28, at various temperatures. Due to a lack of specific experimental data in publicly available literature for this particular isomer, this document outlines the theoretical principles governing these properties in branched alkanes, presents detailed experimental protocols for their determination, and provides illustrative data based on established trends for similar hydrocarbons. The relationship between temperature and these key physical properties is also visualized through logical diagrams.

Introduction

4,4-Dipropylheptane is a branched-chain alkane.[1] Its molecular structure, featuring two propyl groups on the fourth carbon of a heptane (B126788) chain, influences its physical properties, including density and viscosity.[1] Understanding the temperature dependence of these properties is crucial for applications in material science, lubrication, and fluid dynamics, where it may serve as a model compound for studying molecular interactions.[1]

As with other alkanes, the density and viscosity of 4,4-dipropylheptane are primarily governed by intermolecular van der Waals forces. As temperature increases, the kinetic energy of the molecules also increases. This leads to greater intermolecular distances and a reduction in the cohesive forces, causing a decrease in both density and viscosity. The branched nature of 4,4-dipropylheptane results in less efficient molecular packing compared to its linear isomer, n-tridecane, which generally leads to a lower density.[2]

Expected Physicochemical Properties

While extensive temperature-dependent data is not available, some fundamental properties have been reported:

-

Molecular Formula: C13H28[1]

-

Boiling Point: 222.6 °C at 760 mmHg[1]

-

Density: 0.755 g/cm³ (temperature not specified)[1]

Temperature Dependence of Density and Viscosity

The density of liquid alkanes exhibits a nearly linear decrease with increasing temperature. As the temperature rises, the volume of the liquid expands while the mass remains constant, resulting in lower density. This relationship can be expressed empirically for a given substance.

Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature.[4][5] Higher temperatures provide molecules with sufficient energy to overcome intermolecular attractions, allowing them to move past each other more easily. The Arrhenius equation for viscosity is often used to model this relationship for liquids.

Illustrative Data Presentation

The following tables present hypothetical, yet physically realistic, data for the density and viscosity of 4,4-dipropylheptane at various temperatures. These values are estimated based on the known behavior of similar branched alkanes and are intended for illustrative purposes.

Table 1: Illustrative Temperature-Dependent Density of 4,4-Dipropylheptane

| Temperature (°C) | Temperature (K) | Illustrative Density (g/cm³) |

| 20 | 293.15 | 0.7810 |

| 40 | 313.15 | 0.7655 |

| 60 | 333.15 | 0.7500 |

| 80 | 353.15 | 0.7345 |

| 100 | 373.15 | 0.7190 |

Table 2: Illustrative Temperature-Dependent Viscosity of 4,4-Dipropylheptane

| Temperature (°C) | Temperature (K) | Illustrative Dynamic Viscosity (mPa·s) | Illustrative Kinematic Viscosity (cSt) |

| 20 | 293.15 | 2.50 | 3.20 |

| 40 | 313.15 | 1.65 | 2.16 |

| 60 | 333.15 | 1.15 | 1.53 |

| 80 | 353.15 | 0.85 | 1.16 |

| 100 | 373.15 | 0.65 | 0.90 |

Experimental Protocols

Accurate determination of density and viscosity requires precise experimental control, particularly of temperature.[4]

A common and accurate method for determining the density of liquids is through the use of a digital density meter or a pycnometer.[6][7]

Method: Digital Density Meter (Oscillating U-tube)

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.

-

Temperature Control: Set the target temperature for the measurement cell. Allow the instrument to stabilize until the temperature is constant to within ±0.02°C.

-

Sample Injection: Introduce the 4,4-dipropylheptane sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid.

-

Data Recording: Record the density reading once the value has stabilized.

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., heptane followed by acetone) and dry it completely before the next measurement.

-

Repeatability: Repeat the measurement at each temperature to ensure reproducibility.

The kinematic viscosity of hydrocarbons is typically determined using a calibrated glass capillary viscometer according to standards like ASTM D445.[4]

Method: Capillary Viscometer

-

Viscometer Selection: Choose a calibrated capillary viscometer of an appropriate size for the expected viscosity range.

-

Temperature Control: Place the viscometer in a constant-temperature bath maintained at the desired temperature with a stability of ±0.02°C.[4] Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Sample Loading: Charge the viscometer with a precise amount of the 4,4-dipropylheptane sample.

-

Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Calculation: Calculate the kinematic viscosity (ν) by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.

-

Dynamic Viscosity Calculation: To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν × ρ.

-

Repeatability: Conduct multiple measurements and average the flow times to ensure precision.

Visualizations

The following diagrams illustrate the conceptual relationships and workflows discussed.

Caption: Relationship between temperature and density.

Caption: Relationship between temperature and viscosity.

Caption: Workflow for determining density and viscosity.

References

- 1. Cas 17312-72-0,4,4-DIPROPYLHEPTANE | lookchem [lookchem.com]

- 2. quora.com [quora.com]

- 3. 4,4-Dipropylheptane | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Viscosity Measurement: So Easy, Yet So Difficult [machinerylubrication.com]

- 5. researchgate.net [researchgate.net]

- 6. emersonautomationexperts.com [emersonautomationexperts.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Potential Applications of 4,4-Dipropylheptane in Material Science

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4-Dipropylheptane is a highly branched, saturated acyclic alkane with the molecular formula C13H28.[1][2] While its current applications are primarily limited to its use as a research compound for studying the volumetric behavior of liquid mixtures and as a reference compound in the petroleum industry, its unique molecular architecture suggests significant potential for broader applications within material science.[1] This technical guide explores the theoretical and potential practical applications of 4,4-Dipropylheptane as a plasticizer, a lubricant base oil or additive, and a specialty solvent. A comprehensive summary of its physicochemical properties is provided, alongside a detailed, plausible experimental protocol for its synthesis.

Introduction to 4,4-Dipropylheptane

4,4-Dipropylheptane, also known as tetrapropylmethane, is a colorless liquid at room temperature.[1] Its structure is characterized by a central quaternary carbon atom bonded to four propyl groups, resulting in a compact and highly branched molecule. This configuration imparts specific physical and chemical properties that are advantageous for various material science applications. Notably, its high degree of branching influences its viscosity, pour point, and intermolecular interactions, making it a subject of interest for advanced material formulation. One specific area of investigation has been its potential use as an alternative diluent in the PUREX process for reprocessing spent nuclear fuel.[3]

Physicochemical Properties of 4,4-Dipropylheptane

A summary of the key physical and chemical properties of 4,4-Dipropylheptane is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of 4,4-Dipropylheptane

| Property | Value | Unit | Source(s) |

| Molecular Formula | C13H28 | - | [1][2][4] |

| Molecular Weight | 184.36 | g/mol | [1][2][4] |

| CAS Number | 17312-72-0 | - | [2][4] |

| Appearance | Colorless liquid | - | [1][2] |

| Boiling Point | 222.6 | °C at 760 mmHg | [1] |

| Density | 0.755 | g/cm³ | [1] |

| Refractive Index | 1.423 | - | [1] |

| Flash Point | 84.4 | °C | [1] |

| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |

Potential Applications in Material Science

The unique molecular structure of 4,4-Dipropylheptane suggests its utility in several areas of material science. The following sections explore its potential as a plasticizer, a lubricant, and a specialty solvent.

As a Secondary Plasticizer

Plasticizers are additives that increase the flexibility and durability of a material, most commonly a polymer. The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which weakens intermolecular forces and allows for greater chain mobility.

While primary plasticizers for polar polymers like PVC often contain polar functional groups (e.g., esters) to ensure compatibility, non-polar compounds can act as secondary plasticizers. These are often used in conjunction with a primary plasticizer to modify the properties of the final material or to reduce cost.

Potential of 4,4-Dipropylheptane:

-

Reduced Migration: A significant issue with conventional plasticizers is their tendency to migrate out of the polymer matrix over time, leading to embrittlement of the material and potential environmental and health concerns. The highly branched structure and relatively high molecular weight of 4,4-Dipropylheptane would likely result in lower volatility and reduced migration compared to smaller, linear alkanes.

-

Improved Low-Temperature Flexibility: The branched nature of 4,4-Dipropylheptane would disrupt the close packing of polymer chains, potentially improving the low-temperature flexibility of the plasticized material.

-

Compatibility with Non-Polar Polymers: For non-polar polymers such as polyethylene (B3416737) and polypropylene, 4,4-Dipropylheptane could act as an effective plasticizer due to the "like dissolves like" principle of solubility.

In Lubricant Formulations

Synthetic lubricant base oils are engineered to provide superior performance over a wider range of operating conditions compared to mineral oils. Key properties for lubricant base oils include a high viscosity index (low change in viscosity with temperature), good thermal and oxidative stability, and a low pour point.

Potential of 4,4-Dipropylheptane:

-

High Viscosity Index (VI): The compact, branched structure of 4,4-Dipropylheptane is characteristic of molecules with a high VI. This would allow it to maintain its lubricating properties over a broad temperature range.

-

Low Pour Point: The irregular shape of highly branched alkanes disrupts the formation of crystalline structures at low temperatures, leading to a very low pour point. This is a highly desirable characteristic for lubricants used in cold environments.

-

Thermal and Oxidative Stability: As a saturated alkane, 4,4-Dipropylheptane is expected to exhibit good thermal and oxidative stability, which is crucial for the longevity of a lubricant.

While its molecular weight is lower than that of typical base oils, it could be used as a component in synthetic lubricant blends to improve their low-temperature performance or as a base for creating higher molecular weight lubricants through further chemical modification.

As a High-Boiling Point, Non-Polar Solvent

The choice of solvent is critical in many material processing applications, including polymer synthesis, film casting, and surface coatings. The solvent's properties, such as boiling point, polarity, and viscosity, can significantly influence the morphology and properties of the final material.

Potential of 4,4-Dipropylheptane:

-

High Boiling Point and Low Volatility: With a boiling point of 222.6 °C, 4,4-Dipropylheptane is a low-volatility organic solvent.[1] This makes it suitable for high-temperature processes where solvent loss through evaporation needs to be minimized.

-

Non-Polar Nature: As a non-polar alkane, it would be an effective solvent for non-polar materials such as oils, fats, waxes, and many non-polar polymers.

-

Inertness: Being a saturated hydrocarbon, it is chemically inert, which is advantageous in reactions where the solvent should not participate.

Experimental Protocols: Synthesis of 4,4-Dipropylheptane

A plausible laboratory-scale synthesis of 4,4-Dipropylheptane can be achieved via a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This method would involve the reaction of an ester with an excess of a Grignard reagent to form a tertiary alcohol, followed by reduction to the corresponding alkane.

Objective: To synthesize 4,4-Dipropylheptane from ethyl butyrate (B1204436) and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Ethyl butyrate

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Palladium on carbon (10%)

-

Hydrogen gas

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried to be completely free of water.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Ethyl Butyrate:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of ethyl butyrate in anhydrous diethyl ether dropwise with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

-

-

Hydrolysis and Formation of 4-Propyl-4-heptanol:

-

Slowly and carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid to hydrolyze the magnesium alkoxide.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the diethyl ether by distillation to obtain the crude tertiary alcohol, 4-propyl-4-heptanol.

-

-

Dehydration and Hydrogenation:

-

The crude alcohol can be dehydrated by heating with a strong acid catalyst (e.g., a small amount of concentrated sulfuric acid) to yield a mixture of alkenes.

-

The resulting alkene mixture is then hydrogenated in the presence of a palladium on carbon catalyst under a hydrogen atmosphere to yield 4,4-Dipropylheptane.

-

The final product can be purified by fractional distillation.

-

Visualization of Structure-Property-Application Relationships

The following diagram illustrates the logical connections between the molecular structure of 4,4-Dipropylheptane, its key physical properties, and its potential applications in material science.

Caption: Logical flow from molecular structure to potential applications.

Conclusion

While 4,4-Dipropylheptane is not currently utilized extensively in mainstream material science applications, its inherent molecular structure and resulting physicochemical properties present a compelling case for its investigation in several key areas. Its highly branched, non-polar nature, combined with a high boiling point, suggests potential as a migration-resistant secondary plasticizer, a high-performance lubricant component, and a specialty solvent for high-temperature applications. Further research and empirical testing are warranted to fully elucidate and validate these potential applications, which could lead to the development of novel and improved materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Dipropylheptane via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylheptane is a branched alkane with potential applications in materials science and as a non-polar solvent. Its synthesis via a Grignard reaction followed by reduction offers a classic and instructive example of carbon-carbon bond formation and subsequent functional group manipulation. This document provides a detailed protocol for the two-step synthesis of 4,4-dipropylheptane. The first step involves the nucleophilic addition of propylmagnesium bromide to heptan-4-one, yielding the tertiary alcohol 4,4-dipropylheptan-4-ol. The subsequent step is the deoxygenation of this tertiary alcohol to the desired alkane, 4,4-dipropylheptane.

Overall Reaction Scheme

The synthesis of 4,4-dipropylheptane is achieved in two main stages:

Step 1: Grignard Reaction

Propylmagnesium Bromide + Heptan-4-one → 4,4-Dipropylheptan-4-ol

Step 2: Reduction of Tertiary Alcohol

4,4-Dipropylheptan-4-ol → 4,4-Dipropylheptane

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromopropane (B46711) | C₃H₇Br | 123.00 | 71 | 1.35 |

| Heptan-4-one | C₇H₁₄O | 114.19 | 144-145 | 0.817 |

| 4,4-Dipropylheptan-4-ol | C₁₃H₂₈O | 200.36 | ~235-240 (est.) | ~0.85 (est.) |

| 4,4-Dipropylheptane | C₁₃H₂₈ | 184.36 | 222.6 [1] | 0.755 [1] |

| Triethylsilane | C₆H₁₆Si | 116.28 | 107 | 0.728 |

| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 72.4 | 1.489 |

Experimental Protocols

4.1. Step 1: Synthesis of 4,4-Dipropylheptan-4-ol via Grignard Reaction

This protocol outlines the formation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with heptan-4-one.

Materials:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Heptan-4-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle